2-(Chloromethyl)benzene-1-sulfonyl chloride
Description
2-(Chloromethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a chloromethyl (-CH₂Cl) substituent at the ortho position of the benzene ring and a sulfonyl chloride (-SO₂Cl) group at the para position. This compound is highly reactive due to the electron-withdrawing sulfonyl chloride group and the chloromethyl moiety, which acts as a leaving group in nucleophilic substitution reactions. It is commonly utilized in organic synthesis for introducing sulfonyl groups or generating intermediates in pharmaceuticals, agrochemicals, and polymer chemistry .
Properties
IUPAC Name |
2-(chloromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZUBQWOGUKTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496667 | |
| Record name | 2-(Chloromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31910-66-4 | |
| Record name | 2-(Chloromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)benzene-1-sulfonyl chloride | |
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Preparation Methods
Chloromethylation Followed by Sulfonylation
A classical approach to synthesize 2-(Chloromethyl)benzene-1-sulfonyl chloride involves two main steps:
- Chloromethylation of benzene or benzyl derivatives: Introduction of the chloromethyl group onto the benzene ring, often starting from benzyl chloride or related precursors.
- Sulfonylation: Introduction of the sulfonyl chloride group, typically via reaction with sulfuryl chloride or chlorosulfonic acid.
One reported method uses benzyl chloride reacting with sulfuryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted at low temperatures to control the exothermic nature and to minimize side reactions. The product is then purified by distillation or recrystallization to achieve high purity.
Diazotization and Subsequent Acyl Chlorination (Diazonium Salt Route)
An alternative and more modern method involves:
- Step 1: Diazotization of 2-substituted aniline derivatives (e.g., 2-bromoaniline or 2-methylaniline) in acidic aqueous media at temperatures below 0 °C to form diazonium fluoroborate salts.
- Step 2: Acyl chlorination reaction of the diazonium salt with thionyl chloride in the presence of catalytic cuprous or cupric chloride at low temperatures (around 0 °C or below). This step converts the diazonium salt into the corresponding sulfonyl chloride.
This method offers high yields (around 73–84%) and good purity, with the product isolated by extraction, washing, crystallization, and drying. The process is scalable and allows for recycling of acidic filtrates, reducing waste.
| Preparation Method | Key Reagents & Catalysts | Temperature Range | Reaction Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| Chloromethylation + Sulfonylation | Benzyl chloride, sulfuryl chloride, AlCl3 | Low temperature (0–10 °C) | Several hours | Not specified | Distillation or recrystallization |
| Diazotization + Acyl Chlorination | 2-Bromoaniline, NaNO2, HCl, NaBF4, SOCl2, CuCl | -5 to 0 °C | Overnight (~12 h) | 73.6–84.8 | Extraction, crystallization |
| Sulfonylation of aromatic aldehydes | ClSO3H, SO2Cl2, methylene chloride | 0–10 °C | 2–3 hours | ~90–95 | Filtration, washing |
- In the chloromethylation-sulfonylation route , the chloromethyl group is introduced via electrophilic substitution, followed by sulfonylation through electrophilic aromatic substitution with sulfuryl chloride.
- In the diazonium salt route , the diazotization forms a diazonium intermediate, which upon reaction with thionyl chloride and copper catalysts undergoes substitution to form the sulfonyl chloride group directly on the aromatic ring. This method avoids direct sulfonation and allows for better control of substitution patterns.
- Industrial production often employs continuous flow reactors for precise temperature and pressure control, enhancing safety and yield while minimizing side reactions. Purification is typically done by distillation or recrystallization to meet purity standards.
- The diazonium salt method is advantageous for industrial scale due to its high yield, ability to recycle acidic waste streams, and relatively mild reaction conditions.
- The sulfonylation of aromatic aldehydes with chlorosulfonic acid and sulfuryl chloride is another industrially relevant method, providing high yields and purity with relatively simple workup.
| Method | Starting Material(s) | Key Reagents & Catalysts | Temperature (°C) | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Chloromethylation + Sulfonylation | Benzyl chloride | Sulfuryl chloride, AlCl3 | 0–10 | Several hours | Not specified | Straightforward, classical method | Requires careful temperature control |
| Diazotization + Acyl Chlorination | 2-Bromoaniline or 2-methylaniline | NaNO2, HCl, NaBF4, SOCl2, CuCl | -5 to 0 | ~12 hours | 73.6–84.8 | High yield, scalable, waste recycling | Multi-step, requires low temperature |
| Sulfonylation of aromatic aldehydes | Aromatic aldehydes | ClSO3H, SO2Cl2 | 0–10 | 2–3 hours | ~90–95 | High yield, simple workup | Use of corrosive reagents |
- The diazonium salt method has been optimized to include filtration and washing steps to isolate pure diazonium fluoroborate intermediates, which improves the overall purity of the final sulfonyl chloride product.
- Use of copper(I) chloride as a catalyst in the acyl chlorination step enhances reaction efficiency and selectivity.
- Temperature control is critical across all methods to prevent decomposition or side reactions, especially due to the reactive nature of sulfonyl chlorides and diazonium salts.
- Recycling of acidic filtrates in the diazotization step reduces environmental impact and improves process sustainability.
The preparation of this compound is well-established through several synthetic routes, each with distinct advantages:
- The chloromethylation followed by sulfonylation is a classical approach suitable for laboratory synthesis.
- The diazonium salt route with acyl chlorination offers a modern, high-yield, and scalable method favored in industrial applications.
- The direct sulfonylation of aromatic aldehydes provides an alternative with high yields and straightforward purification.
Careful control of reaction conditions, particularly temperature and catalyst choice, is essential for optimizing yield and purity. These methods collectively provide a robust toolkit for the synthesis of this valuable sulfonyl chloride derivative.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonyl thiols.
Oxidation Products: The major products are often sulfonic acids.
Scientific Research Applications
2-(Chloromethyl)benzene-1-sulfonyl chloride is a versatile organic compound with the molecular formula C7H6Cl2O2S. It is widely employed in chemical synthesis, especially within the pharmaceutical industry, and is valued for its reactivity in various chemical reactions.
Scientific Research Applications
This compound has found applications across various scientific disciplines:
- Chemistry It serves as a reagent in organic synthesis for creating different sulfonyl derivatives.
- Biology It is used to modify biomolecules, including the sulfonation of peptides and proteins.
- Medicine It is involved in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- Industry It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
- Substitution Reactions It participates in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or alcohols.
- Oxidation and Reduction Although less common, it can undergo oxidation to produce sulfonic acids or reduction to form sulfides.
Common reagents and conditions:
- Nucleophilic Substitution Common reagents include amines, alcohols, and thiols.
- Oxidation Reagents like hydrogen peroxide or potassium permanganate can be used under acidic conditions.
Major Products Formed:
- Substitution Products Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonyl thiols.
- Oxidation Products The major products are often sulfonic acids.
This compound has potential biological activities, making it relevant in medicinal chemistry. Research suggests that sulfonyl chlorides, including this compound, possess antimicrobial properties. One study showed that derivatives of sulfonyl chlorides exhibited activity against several bacterial strains.
Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 μg/mL |
| Escherichia coli | 250 μg/mL |
| Pseudomonas aeruginosa | 500 μg/mL |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The chlorine atom attached to the benzene ring is highly reactive and can be easily displaced by nucleophiles. This reactivity is due to the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom adjacent to the chlorine more susceptible to nucleophilic attack . The compound can form covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives .
Comparison with Similar Compounds
Structural and Molecular Properties
The reactivity and applications of sulfonyl chlorides are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The chloromethyl group (-CH₂Cl) in the target compound enhances reactivity in alkylation or nucleophilic substitution compared to methyl (-CH₃) in 2-chloro-6-methylbenzenesulfonyl chloride .
- Steric Effects : Bulky substituents like diethylsulfamoyl (-SO₂N(Et)₂) in 2-chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride may hinder reactions at the sulfonyl chloride site, limiting its utility in sterically demanding syntheses .
Stability and Handling Considerations
Sulfonyl chlorides are generally moisture-sensitive and require anhydrous conditions.
- Comparative Stability: Electron-withdrawing groups (e.g., -Cl, -CF₂H) enhance stability by reducing electron density on the sulfur atom. For instance, 2-chloro-4-(chloromethyl)benzene-1-sulfonyl chloride’s additional chloro substituent may improve shelf-life compared to the target compound .
- Safety : Sulfonyl chlorides are corrosive and release HCl upon hydrolysis. Proper handling, as outlined for 2-chloro-6-methylbenzenesulfonyl chloride (), is critical to avoid exposure .
Biological Activity
2-(Chloromethyl)benzene-1-sulfonyl chloride, also known as benzenesulfonyl chloride with a chloromethyl group, is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound can be represented by the following structure:
- Chemical Formula : C7H6ClO2S
- Molecular Weight : 192.64 g/mol
- Functional Groups : Sulfonyl chloride and chloromethyl group
Synthesis
The synthesis of this compound typically involves the reaction of chloromethylbenzene with sulfonyl chloride under controlled conditions. This process can be optimized for yield and purity, with various methods reported in literature.
Antimicrobial Activity
Research indicates that sulfonyl chlorides, including this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonyl chlorides showed activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 μg/mL |
| Escherichia coli | 250 μg/mL |
| Pseudomonas aeruginosa | 500 μg/mL |
These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents .
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. For example, it was tested against MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 22 ± 0.62 |
| A549 | 19 ± 0.52 |
| HepG2 | 25 ± 0.55 |
These values suggest that the compound exhibits potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
The biological activity of this compound is thought to be mediated through its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This mechanism can lead to inhibition of key cellular processes, including enzyme activity involved in cell proliferation and survival.
Case Studies
- Study on Anticancer Properties : A recent study investigated the effects of this compound on cell cycle progression in MCF-7 cells. It was found that treatment with the compound resulted in significant accumulation of cells in the G2/M phase, indicating a potential mechanism for its cytotoxic effects .
- Antimicrobial Screening : In another study focusing on antimicrobial activity, derivatives of sulfonyl chlorides were screened against a panel of pathogens. The results highlighted the effectiveness of these compounds in inhibiting bacterial growth, supporting their potential use as antibacterial agents .
Q & A
Q. What are the common synthesis methods for 2-(Chloromethyl)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?
The synthesis typically involves chlorination of sulfonamide precursors using agents like chlorosulfonic acid or phosphorus pentachloride under anhydrous conditions . For example, reacting sulfanilamide with chlorosulfonic acid at 0–5°C yields the sulfonyl chloride group. Key factors include:
- Temperature control : Exothermic reactions require cooling to prevent decomposition.
- Solvent selection : Dichloromethane or chloroform is used to stabilize intermediates .
- Purity of reagents : Moisture-sensitive reactions demand rigorously dried solvents.
Yields (60–85%) depend on stoichiometric ratios and post-reaction quenching with ice water to precipitate the product .
Q. What purification techniques are recommended for isolating high-purity this compound?
- Recrystallization : Use non-polar solvents (hexane/ethyl acetate mixtures) to remove unreacted starting materials.
- Column chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) resolves sulfonyl chloride derivatives from chloromethylated byproducts .
- Vacuum distillation : For large-scale synthesis, distillation under reduced pressure (12–15 mmHg) isolates the compound with >95% purity .
Q. How should researchers characterize this compound spectroscopically?
- NMR : H NMR shows aromatic protons (δ 7.5–8.2 ppm) and the chloromethyl (–CHCl) group (δ 4.5–4.8 ppm). C NMR confirms sulfonyl chloride (C–SOCl) at δ 135–140 ppm .
- IR : Strong S=O stretches at 1360–1370 cm and 1170–1180 cm .
- Mass spectrometry : Molecular ion [M] at m/z 209 (for CHClOS) with fragmentation peaks at m/z 171 (loss of Cl) and m/z 111 (SOCl group) .
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?
The chloromethyl (–CHCl) moiety acts as an electrophilic center, enabling SN reactions with amines, thiols, or alcohols. For example:
- Reaction with imidazole forms 2-(1H-imidazol-1-ylmethyl) derivatives, useful in bio-conjugation .
- Steric hindrance from the adjacent sulfonyl chloride group slows reactivity, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) . Kinetic studies show a second-order rate constant of L/mol·s at 25°C in acetonitrile .
Q. What strategies resolve contradictions in spectroscopic data for sulfonyl chloride derivatives?
- Impurity analysis : Byproducts like hydrolyzed sulfonic acids (from moisture exposure) can distort NMR/IR. Use Karl Fischer titration to confirm <0.1% water content .
- X-ray crystallography : Resolves ambiguities in regiochemistry, e.g., distinguishing para vs. ortho substitution patterns .
- HPLC-MS : Quantifies trace impurities (e.g., diaryl sulfones) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. How is this compound applied in designing enzyme inhibitors or bioconjugates?
- Bioconjugation : The sulfonyl chloride reacts with lysine residues in proteins to form stable sulfonamide linkages. For example, coupling with bovine serum albumin (BSA) achieves >90% efficiency at pH 8.5 .
- Enzyme inhibition : Derivatives like 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride inhibit serine proteases (IC = 0.8 μM) by covalent modification of active-site residues .
- Fluorogenic probes : Attaching fluorophores (e.g., dansyl) via the chloromethyl group enables real-time tracking of sulfonation in cellular assays .
Q. What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (TLV-TWA: 0.1 ppm) .
- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile), goggles, and lab coats are mandatory.
- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste (UN# 3261, Class 8) .
Methodological Notes
- Controlled chlorination : Optimize Cl gas flow rates to avoid over-chlorination, which generates dichlorinated byproducts .
- Stability testing : Store the compound under inert gas (N) at –20°C to prevent hydrolysis. Monitor purity via TLC (R = 0.4 in 1:3 ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
